molecular formula C9H17BrO2 B12819951 (R)-Ethyl 6-bromo-3-methylhexanoate CAS No. 2095128-41-7

(R)-Ethyl 6-bromo-3-methylhexanoate

Cat. No.: B12819951
CAS No.: 2095128-41-7
M. Wt: 237.13 g/mol
InChI Key: KEQLCUZKLBSQTD-MRVPVSSYSA-N
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Description

®-Ethyl 6-bromo-3-methylhexanoate is an organic compound with the molecular formula C9H17BrO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 6-bromo-3-methylhexanoate typically involves the bromination of a precursor compound. One common method is the bromination of 3-methylhexanoic acid, followed by esterification with ethanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The esterification step can be carried out using an acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl 6-bromo-3-methylhexanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 6-bromo-3-methylhexanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an alkoxide or amine, to form different derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of ethers or amines.

    Reduction: Formation of 6-bromo-3-methylhexanol.

    Oxidation: Formation of 6-bromo-3-methylhexanoic acid.

Scientific Research Applications

®-Ethyl 6-bromo-3-methylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Ethyl 6-bromo-3-methylhexanoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the ester group is converted to an alcohol, involving the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    ®-Ethyl 6-chloro-3-methylhexanoate: Similar structure but with a chlorine atom instead of bromine.

    ®-Ethyl 6-fluoro-3-methylhexanoate: Similar structure but with a fluorine atom instead of bromine.

    ®-Ethyl 6-iodo-3-methylhexanoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

®-Ethyl 6-bromo-3-methylhexanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

2095128-41-7

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

ethyl (3R)-6-bromo-3-methylhexanoate

InChI

InChI=1S/C9H17BrO2/c1-3-12-9(11)7-8(2)5-4-6-10/h8H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

KEQLCUZKLBSQTD-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C)CCCBr

Canonical SMILES

CCOC(=O)CC(C)CCCBr

Origin of Product

United States

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